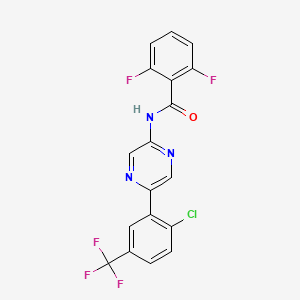

CRAC channel inhibitor-1

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClF5N3O/c19-11-5-4-9(18(22,23)24)6-10(11)14-7-26-15(8-25-14)27-17(28)16-12(20)2-1-3-13(16)21/h1-8H,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJKSVUJZBEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(N=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClF5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CM4620 (Zegocractin/Auxora): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM4620, also known as Zegocractin and its intravenous formulation Auxora, is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] It primarily targets the Orai1 subunit, the pore-forming component of the CRAC channel, thereby blocking store-operated calcium entry (SOCE) into cells.[3][4][5] This mechanism is crucial in modulating pathological calcium overload and subsequent inflammatory cascades implicated in various diseases, most notably acute pancreatitis.[1][2][6] Preclinical and clinical studies have demonstrated the therapeutic potential of CM4620 in mitigating inflammation and cellular damage by preventing excessive calcium influx.[1][2][6] This technical guide provides an in-depth overview of the mechanism of action of CM4620, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to CRAC Channels and Their Role in Pathophysiology

Calcium (Ca²⁺) is a fundamental second messenger that regulates a vast array of cellular processes. CRAC channels are a highly selective pathway for calcium entry into cells, activated in response to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER), a process termed store-operated calcium entry (SOCE).[2] The key molecular players in this pathway are:

-

STIM1 (Stromal Interaction Molecule 1): An ER-resident transmembrane protein that acts as a calcium sensor. Upon depletion of ER calcium, STIM1 undergoes conformational changes and oligomerizes.[2]

-

Orai1: A transmembrane protein that forms the pore of the CRAC channel in the plasma membrane.[3][4][5]

The interaction between activated STIM1 and Orai1 at ER-plasma membrane junctions leads to the opening of the CRAC channel, allowing for a sustained influx of extracellular calcium.[2] While this process is vital for normal cellular functions, such as T-cell activation, dysregulation and overactivation of CRAC channels can lead to pathological calcium overload, triggering cellular stress, premature enzyme activation, and the production of pro-inflammatory cytokines.[2][5][7] This pathological cascade is a key driver in inflammatory conditions like acute pancreatitis.[2][5][7]

Molecular Mechanism of Action of CM4620

CM4620 functions as a direct inhibitor of the Orai1 subunit of the CRAC channel.[3][4][5] Its mechanism of action can be delineated as follows:

-

Selective Inhibition of Orai1: CM4620 exhibits a significant selectivity for the Orai1 isoform over other Orai isoforms, such as Orai2.[4][5][8] This selectivity is crucial for minimizing off-target effects.

-

Blockade of Store-Operated Calcium Entry (SOCE): By binding to Orai1, CM4620 effectively blocks the pore of the CRAC channel, thereby preventing the influx of extracellular calcium that is triggered by the depletion of intracellular stores.[1][2]

-

Downregulation of Calcium-Dependent Signaling: The inhibition of calcium influx by CM4620 leads to the attenuation of downstream calcium-dependent signaling pathways. This includes the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is critical for the transcription of pro-inflammatory cytokine genes in immune cells.[5][7]

-

Anti-inflammatory and Cytoprotective Effects: By dampening the production of pro-inflammatory cytokines and preventing calcium-induced cellular damage and necrosis, CM4620 exerts both anti-inflammatory and cytoprotective effects.[2][5][7][9]

The precise binding site of CM4620 on the Orai1 protein has not been publicly disclosed. However, studies on other Orai1 inhibitors suggest potential binding sites on the extracellular loops or within the pore region of the channel. For instance, the inhibitor AnCoA4 has been shown to bind to the C-terminus of Orai1.[3]

Quantitative Data

The potency and selectivity of CM4620 have been characterized in various in vitro and preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of CM4620

| Target/Assay | Cell Type/System | IC50 (nM) | Reference(s) |

| Orai1/STIM1 Mediated Ca²⁺ Current | HEK-293 cells | 119 | [4][5][8] |

| Orai2/STIM1 Mediated Ca²⁺ Current | HEK-293 cells | 895 | [4][8] |

| IL-2 Release | Human PBMCs | 59 | [2][9] |

| IL-17 Release | Human PBMCs | 120 | [2][9] |

| IL-6 Release | Human PBMCs | 135 | [9] |

| IFN-γ Release | Human PBMCs | 138 | [9] |

| TNF-α Release | Human PBMCs | 225 | [9] |

| IL-1β Release | Human PBMCs | 240 | [9] |

| IL-10 Release | Human PBMCs | 303 | [9] |

Table 2: Preclinical Efficacy of CM4620 in Animal Models of Acute Pancreatitis

| Animal Model | Parameter | Treatment | Outcome | Reference(s) |

| Mouse (Cerulein-induced) | Blood Amylase | 20 mg/kg CM4620 | ~20% reduction | [2] |

| Mouse (Cerulein-induced) | Blood Lipase | 20 mg/kg CM4620 | ~45% reduction | [2] |

| Mouse (Cerulein-induced) | Intrapancreatic Trypsin | 20 mg/kg CM4620 | ≥65% reduction | [2] |

| Rat (Cerulein-induced) | Pancreatic Edema | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |

| Rat (Cerulein-induced) | Acinar Cell Vacuolization | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |

| Rat (Cerulein-induced) | Necrosis | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |

| Rat (Cerulein-induced) | Inflammatory Cell Infiltration | 5, 10, 20 mg/kg CM4620 | Significant reduction | [2] |

| Mouse (Palmitoleic acid-alcohol-induced) | Histopathological Score | 0.1 mg/kg CM4620 | Significant reduction | [2] |

| Mouse (Palmitoleic acid-alcohol-induced) | Necrosis and Inflammation | 0.1 mg/kg CM4620 + Galactose | Further significant reduction | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRAC channel inhibitors like CM4620.

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to store depletion using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., HEK-293 cells expressing Orai1/STIM1, primary pancreatic acinar cells)

-

Glass-bottom culture dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or similar physiological buffer (with and without Ca²⁺)

-

Thapsigargin (B1683126) or another SERCA pump inhibitor to deplete ER Ca²⁺ stores

-

Fluorescence microscopy system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

-

Imaging:

-

Mount the dish on the microscope stage and perfuse with Ca²⁺-free HBS.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

To deplete ER stores, add thapsigargin (e.g., 1-2 µM) to the Ca²⁺-free HBS. This will cause a transient increase in [Ca²⁺]i due to release from the ER.

-

Once the [Ca²⁺]i returns to baseline, reintroduce Ca²⁺-containing HBS to the perfusion. The subsequent rise in the 340/380 nm ratio represents SOCE.

-

-

Inhibitor Treatment: To test the effect of CM4620, pre-incubate the cells with the desired concentration of the inhibitor for a specified time before initiating the experiment, and maintain the inhibitor in all solutions throughout the imaging process.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. The magnitude and rate of the rise in this ratio upon Ca²⁺ re-addition are used to quantify SOCE.

Whole-Cell Patch-Clamp Electrophysiology to Measure ICRAC

This protocol provides a direct measurement of the CRAC channel current (ICRAC).

Materials:

-

HEK-293 cells stably expressing Orai1 and STIM1

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

External (Bath) Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 10 HEPES (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 8 MgCl₂ (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca²⁺ chelator BAPTA in the pipette solution.

Procedure:

-

Cell Preparation: Plate cells at a low density on glass coverslips.

-

Recording:

-

Obtain a gigaohm seal on a single cell.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of 0 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit currents.

-

ICRAC develops over several minutes as BAPTA from the pipette diffuses into the cell and chelates intracellular Ca²⁺, leading to store depletion.

-

-

Inhibitor Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of CM4620.

-

Data Analysis: Measure the amplitude of the inward current at -80 mV or -100 mV. The percentage of current inhibition is plotted against the CM4620 concentration to determine the IC50 value.

Cytokine Release Assay

This protocol measures the effect of CM4620 on the release of cytokines from activated immune cells, such as human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% FBS

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

-

96-well cell culture plates

-

ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)

Procedure:

-

Cell Plating: Seed PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Inhibitor Treatment: Add varying concentrations of CM4620 to the wells and pre-incubate for 30-60 minutes.

-

Stimulation: Add the T-cell stimulant to the wells to activate the cells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using an appropriate immunoassay according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the CM4620-treated wells to the vehicle-treated (stimulated) control wells to determine the percentage of inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of CRAC Channel Activation and Inhibition by CM4620

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of Orai1 channel inhibitors by using minimal functional domains to screen small molecule microarrays. | Broad Institute [broadinstitute.org]

- 4. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. The Orai Ca2+ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Discovery and Synthesis of a Novel CRAC Channel Inhibitor: A Technical Guide

An In-depth Examination of 1-phenyl-3-(1-phenylethyl)urea, a Potent and Specific Blocker of ORAI1-mediated Calcium Influx

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to neurotransmission and muscle contraction. In non-excitable cells, a primary mechanism for elevating intracellular Ca²⁺ levels is through store-operated Ca²⁺ entry (SOCE), a process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1] The Ca²⁺ release-activated Ca²⁺ (CRAC) channel is the archetypal store-operated channel, distinguished by its high selectivity for Ca²⁺.[2][3] The molecular components of the CRAC channel are the ER-resident Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, ORAI1.[3] Dysregulation of CRAC channel activity has been implicated in a variety of pathologies, including immunodeficiency, autoimmune diseases, and some cancers, making these channels attractive targets for therapeutic intervention.[4][5][6]

This technical guide provides a comprehensive overview of the discovery and synthesis of a novel CRAC channel inhibitor, identified as 1-phenyl-3-(1-phenylethyl)urea . While the designation "CRAC channel inhibitor-1" is not a standardized nomenclature, this document will use this specific, well-characterized molecule as a representative example to detail the process of inhibitor discovery, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.

Discovery of 1-phenyl-3-(1-phenylethyl)urea as a CRAC Channel Inhibitor

The identification of 1-phenyl-3-(1-phenylethyl)urea as a CRAC channel inhibitor was the result of a high-throughput screening (HTS) campaign.[7][8] The primary screening assay utilized a cell line stably co-expressing the essential components of the CRAC channel, STIM1 and ORAI1, to identify compounds that could modulate store-operated Ca²⁺ influx.

High-Throughput Screening Protocol

A common HTS workflow for identifying CRAC channel inhibitors involves a fluorescence-based assay to measure intracellular Ca²⁺ concentrations.[9][10]

-

Cell Preparation: HEK293 cells stably co-expressing human STIM1 and ORAI1 are seeded into multi-well plates.

-

Compound Incubation: A library of small molecules is added to the wells.

-

Fluorescent Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9]

-

Store Depletion: The ER Ca²⁺ stores are depleted using an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin, in a Ca²⁺-free medium. This action triggers the conformational change in STIM1.

-

Ca²⁺ Influx Measurement: Ca²⁺ is reintroduced to the extracellular solution, and the resulting increase in intracellular Ca²⁺, mediated by the opening of CRAC channels, is measured using a fluorescence plate reader.[10]

-

Hit Identification: Compounds that significantly reduce the Ca²⁺ influx compared to control wells are identified as potential CRAC channel inhibitors.

From a library of 32,000 compounds, 1-phenyl-3-(1-phenylethyl)urea was identified as a hit, demonstrating a concentration-dependent inhibition of Ca²⁺ influx with an IC₅₀ of 3.25 ± 0.17 µmol/L.[8]

Synthesis of 1-phenyl-3-(1-phenylethyl)urea

The synthesis of unsymmetrical ureas such as 1-phenyl-3-(1-phenylethyl)urea can be achieved through several established synthetic routes. A common and efficient method involves the reaction of an isocyanate with an amine.

Proposed Synthetic Pathway

A plausible and direct synthesis of 1-phenyl-3-(1-phenylethyl)urea involves the reaction of phenyl isocyanate with 1-phenylethylamine (B125046).

Step 1: Formation of Phenyl Isocyanate (if not commercially available)

Phenyl isocyanate can be synthesized from aniline (B41778) through various methods, including reaction with phosgene (B1210022) or a phosgene equivalent. A more modern and safer alternative involves the Curtius rearrangement of a benzoic acid derivative.[2]

Step 2: Urea Formation

The final step is the nucleophilic addition of 1-phenylethylamine to phenyl isocyanate.

-

Reactants: Phenyl isocyanate and (S)-α-phenylethylamine (to obtain the more active S-enantiomer as indicated by structure-activity relationship studies).[8]

-

Solvent: A polar aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Conditions: The reaction is typically carried out at room temperature.

-

Work-up: The product can often be isolated by removal of the solvent and purification by recrystallization or column chromatography.

Mechanism of Action and Biological Evaluation

Further studies have elucidated that 1-phenyl-3-(1-phenylethyl)urea specifically targets the ORAI1 subunit of the CRAC channel.[7] This was confirmed through electrophysiological experiments and by testing the compound against different ORAI channel isoforms, where it showed selectivity for ORAI1 over ORAI2.[7]

Quantitative Data and Comparative Analysis

The potency of 1-phenyl-3-(1-phenylethyl)urea has been quantified and can be compared with other well-known CRAC channel inhibitors.

| Inhibitor | Target/Assay | IC₅₀ | Cell Type/System |

| 1-phenyl-3-(1-phenylethyl)urea | Ca²⁺ influx | 3.25 µM | HEK293 (STIM1/ORAI1) |

| ICRAC | ~10 µM (47% inhibition) | HEK293 (STIM1/ORAI1) | |

| IL-2 Production | >10 µM | Jurkat | |

| BTP-2 (YM-58483) | Thapsigargin-induced Ca²⁺ influx | 100 nM | Jurkat T cells |

| T cell proliferation | 12.7 nM | Mixed Lymphocyte Reaction | |

| Synta66 | ICRAC | 1.4 µM | RBL cells |

| IL-5 production | 125 nM | Human peripheral blood cells | |

| GSK-5498A | ICRAC | ~1 µM | HEK293 (STIM1/ORAI1) |

| RO2959 | ICRAC | ~400 nM | RBL-2H3 cells |

Data compiled from multiple sources.[5][8][11] IC₅₀ values can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of novel CRAC channel inhibitors.

Calcium Influx Assay Using Fura-2 AM

This ratiometric fluorescence assay is a widely used method to measure intracellular Ca²⁺ concentrations.

-

Cell Culture: Plate cells (e.g., HEK293-STIM1/ORAI1 or Jurkat T cells) on glass-bottom dishes or 96-well plates.

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution in DMSO.

-

Dilute the stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) to a final concentration of 1-5 µM.

-

Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C.[12]

-

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.[1]

-

Measurement:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system or place the plate in a fluorescence plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm.

-

Establish a baseline fluorescence ratio in a Ca²⁺-free buffer.

-

Add the test compound at the desired concentration.

-

Initiate SOCE by first adding a SERCA inhibitor (e.g., 1 µM thapsigargin) followed by the re-addition of extracellular Ca²⁺ (e.g., 2 mM CaCl₂).

-

Record the change in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular Ca²⁺ concentration.

-

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This "gold-standard" technique provides a direct measurement of the ionic current through CRAC channels.[13]

-

Cell Preparation: Plate cells at a low density on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 10 TEA-Cl, 1 MgCl₂, 10 HEPES (pH 7.4).

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2). Thapsigargin (1 µM) can be included to passively deplete stores.

-

-

Recording Procedure:

-

Obtain a whole-cell recording configuration on a single cell.

-

Hold the cell at a potential of 0 mV.

-

Apply hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -100 mV over 50 ms, applied every 2 seconds) to elicit the inwardly rectifying ICRAC. The current will develop over several minutes as the stores deplete.

-

Once a stable ICRAC is established, perfuse the external solution containing the inhibitor to measure its effect on the channel current.

-

Analyze the current density (pA/pF) at a specific negative potential (e.g., -80 mV).

-

IL-2 Production Assay in Jurkat Cells

This assay assesses the functional downstream consequences of CRAC channel inhibition on T-cell activation.[5][11]

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

-

Assay Procedure:

-

Seed Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the CRAC channel inhibitor for 1-2 hours.

-

Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL), or with anti-CD3/anti-CD28 antibodies, to induce T-cell activation and IL-2 production.[11]

-

Incubate for 16-24 hours.

-

-

Quantification of IL-2:

-

Collect the cell culture supernatant.

-

Quantify the amount of secreted IL-2 using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[11]

-

CRAC Channel Signaling Pathway

The activation of CRAC channels is a well-orchestrated process that ultimately leads to the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is crucial for T-cell activation and cytokine production.[4][14]

Conclusion

The discovery of potent and selective CRAC channel inhibitors like 1-phenyl-3-(1-phenylethyl)urea provides valuable tools for dissecting the physiological roles of store-operated Ca²⁺ entry and offers promising starting points for the development of novel therapeutics for a range of diseases. The methodologies and data presented in this guide offer a framework for the identification, synthesis, and characterization of new modulators of this critical signaling pathway. Continued research in this area will undoubtedly lead to a deeper understanding of CRAC channel biology and the development of next-generation therapies targeting Ca²⁺ signaling.

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

"CRAC channel inhibitor-1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a crucial role in the activation and function of immune cells, among other cell types. Dysregulation of CRAC channel activity has been implicated in a variety of autoimmune and inflammatory diseases, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of a specific and potent CRAC channel inhibitor, designated as CRAC channel inhibitor-1 (also known as Compound 55). This document details its chemical structure, physicochemical properties, mechanism of action, and provides established experimental protocols for its characterization and use in research settings.

Chemical Structure and Properties

This compound is a synthetic small molecule with the chemical name N-(4-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamide. Its identity is confirmed by its molecular formula and SMILES notation, which are crucial for its unambiguous identification in chemical databases and research publications.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(4-(4-chloro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)-2,6-difluorobenzamide | Internal Compilation |

| Synonyms | Compound 55 | [1] |

| Molecular Formula | C18H9ClF5N3O | [1] |

| Molecular Weight | 413.73 g/mol | [1] |

| SMILES | O=C(C1=C(F)C=CC=C1F)NC2=CN=C(C3=CC(C(F)(F)F)=CC=C3Cl)C=N2 | [1] |

| CAS Number | 903591-53-7 | [1] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects by directly targeting and blocking the pore of the CRAC channel, which is primarily formed by the ORAI1 protein. This inhibition prevents the influx of extracellular calcium into the cell following the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).

Table 2: Inhibitory Activity of this compound and Comparators

| Compound | Target | IC50 | Cell Line | Assay Type | Source |

| This compound (Compound 55) | CRAC Channel (ORAI1) | Data not available in primary literature | - | - | - |

| GSK-7975A | ORAI1/STIM1 | ~4 µM | HEK293 | Electrophysiology (ICRAC) | [2] |

| Synta66 | CRAC Channel | 1.4 µM | RBL cells | Electrophysiology (ICRAC) | [3] |

| RO2959 | CRAC Channel | ~400 nM | RBL-2H3 cells | Electrophysiology (ICRAC) | [3] |

The inhibition of SOCE by this compound has significant downstream consequences on cellular signaling pathways that are dependent on sustained calcium influx. A primary target of this pathway is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.

Signaling Pathway Diagram:

Caption: CRAC Channel-Mediated NFAT Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are generalized methods for assessing the activity of CRAC channel inhibitors. While not specific to "this compound" due to a lack of dedicated publications, these represent the standard procedures in the field.

Calcium Imaging for Measurement of Store-Operated Calcium Entry (SOCE)

This method fluorescently measures changes in intracellular calcium concentration to assess the inhibition of SOCE.

Experimental Workflow Diagram:

Caption: Workflow for Calcium Imaging to Assess SOCE Inhibition.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells (e.g., Jurkat T-cells, HEK293 cells stably expressing STIM1/ORAI1) on glass-bottom dishes suitable for fluorescence microscopy.

-

On the day of the experiment, wash the cells with a calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in the calcium-free buffer for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

-

Measurement of SOCE:

-

Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for image acquisition.

-

Initially, perfuse the cells with a calcium-free buffer.

-

To deplete intracellular calcium stores, add a SERCA pump inhibitor, such as 1-2 µM thapsigargin, to the calcium-free buffer and perfuse over the cells. This will cause a transient increase in cytosolic calcium due to leakage from the ER.

-

Once the fluorescence signal returns to baseline, perfuse the cells with a buffer containing the desired concentration of this compound for a predetermined incubation period (e.g., 5-15 minutes).

-

To initiate SOCE, switch to a buffer containing both the inhibitor and a physiological concentration of extracellular calcium (e.g., 1-2 mM CaCl2).

-

Record the change in fluorescence intensity over time. A potent inhibitor will significantly reduce the rate and magnitude of the fluorescence increase upon calcium re-addition compared to a vehicle control.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest over time.

-

Calculate the peak or the area under the curve of the calcium influx phase.

-

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology for Measurement of I-CRAC

This technique directly measures the ionic current (I-CRAC) flowing through CRAC channels, providing a highly quantitative assessment of channel inhibition.

Experimental Workflow Diagram:

Caption: Workflow for Electrophysiological Recording of I-CRAC Inhibition.

Detailed Methodology:

-

Solutions:

-

External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 10 TEA-Cl, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA (or 20 EGTA), 10 HEPES (pH 7.2 with CsOH). The high concentration of a calcium chelator (BAPTA or EGTA) in the pipette solution ensures passive depletion of intracellular calcium stores upon establishing the whole-cell configuration.

-

-

Electrophysiological Recording:

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Establish a giga-ohm seal between the patch pipette and a cell, and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) or hyperpolarizing voltage steps to elicit I-CRAC. The current will develop over several minutes as the intracellular stores are depleted by the pipette solution.

-

Once a stable, inwardly rectifying I-CRAC is established, perfuse the external solution containing the desired concentration of this compound.

-

Record the inhibition of the I-CRAC.

-

-

Data Analysis:

-

Measure the amplitude of the inward current at a negative potential (e.g., -80 mV or -100 mV).

-

Plot the current amplitude over time to visualize the baseline current and the inhibitory effect of the compound.

-

Generate current-voltage (I-V) curves before and after inhibitor application to confirm the characteristic inwardly rectifying nature of the inhibited current.

-

Calculate the percentage of inhibition and determine the IC50 from a dose-response curve.

-

Conclusion

This compound (Compound 55) is a valuable tool for studying the roles of CRAC channels and store-operated calcium entry in various physiological and pathological processes. Its specific mechanism of action on the ORAI1 subunit provides a targeted approach to dissecting calcium-dependent signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of this and other CRAC channel inhibitors, ultimately contributing to the development of novel therapeutics for a range of diseases. Further primary research is needed to fully characterize the inhibitory profile and selectivity of this specific compound.

References

- 1. Discovery of a Novel Potent and Selective Calcium Release-Activated Calcium Channel Inhibitor: 2,6-Difluoro- N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide. Structure-Activity Relationship and Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 3. CRAC channels as targets for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRAC Channel Inhibitor-1: Target Specificity and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a myriad of cellular processes, including immune responses, proliferation, and gene expression.[1] The dysregulation of CRAC channel activity is implicated in various pathologies such as autoimmune disorders, allergies, and certain cancers, making them a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the target specificity and binding site of a class of molecules generically referred to as "CRAC channel inhibitor-1," with a specific focus on prominent examples like Synta66, GSK-7975A, and BTP2. This document details their mechanism of action, summarizes quantitative data on their potency, delineates their binding sites on the ORAI1 subunit, and discusses their off-target profiles. Furthermore, it provides detailed experimental protocols for the characterization of such inhibitors.

The CRAC Channel: A Primer

The CRAC channel is a highly Ca²⁺-selective ion channel composed of two essential proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and the ORAI protein in the plasma membrane.[1][4] STIM1 acts as a Ca²⁺ sensor within the ER. Upon depletion of ER Ca²⁺ stores, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[4][5] At these junctions, STIM1 directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca²⁺.[6][7] This process is known as store-operated calcium entry (SOCE).[2]

Mechanism of Inhibition

The majority of selective CRAC channel inhibitors, including Synta66, GSK-7975A, and BTP2, function by directly targeting the ORAI1 subunit.[1][8] Their primary mechanism of action is the allosteric blockage of the channel pore, thereby preventing Ca²⁺ influx.[8] This inhibition occurs downstream of the STIM1-ORAI1 interaction, meaning these compounds do not typically interfere with STIM1 oligomerization or its binding to ORAI1.[6][8]

Quantitative Analysis of Inhibitor Potency

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the specific inhibitor, the cell type used, and the experimental conditions.[9][10]

| Inhibitor | Target/Assay | Cell Type | IC₅₀ | Reference(s) |

| Synta66 | ICRAC | RBL cells | 1.4 µM | [9] |

| ORAI1 Current | HEK293 cells | ~3 µM | [11] | |

| GSK-7975A | ICRAC | Human lung mast cells | 340 nM | [12] |

| ORAI1 Current | HEK293 cells | ~4.1 µM | [6] | |

| ORAI3 Current | HEK293 cells | ~3.8 µM | [6] | |

| Thapsigargin-induced Ca²⁺ entry | RBL cells | 0.8 ± 0.1 µM | [6] | |

| Store-Operated Ca²⁺ Entry | Pancreatic acinar cells | 3.4 µM | [13] | |

| BTP2 (YM-58483) | Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 nM | [14] |

| ICRAC | Human T cells | ~10 nM | [2] | |

| Orai1-mediated SOCE | MDA-MB-231 cells | 2.8 µM | [15] |

Binding Site on the ORAI1 Subunit

The binding sites for several well-characterized CRAC channel inhibitors have been localized to the extracellular side of the ORAI1 protein, in close proximity to the channel pore and its selectivity filter.

-

Synta66: Molecular docking and mutagenesis studies have identified the binding site for Synta66 near the extracellular entrance of the ORAI1 pore.[1][16] This site involves residues within the transmembrane helices TM1 and TM3, as well as the connecting extracellular loops 1 and 3.[1][16] Mutations in these regions have been shown to diminish the inhibitory effect of Synta66.[1][14]

-

GSK-7975A: The binding site for GSK-7975A is also located on the extracellular side of Orai1, near the pore.[4][6] The glutamic acid residue at position 106 (E106), a key component of the ORAI1 selectivity filter, is critical for the inhibitory action of GSK-7975A.[4][6] Mutation of this residue significantly reduces the inhibitor's potency.[6]

-

BTP2 (YM-58483): Evidence suggests that BTP2 also acts from the extracellular side of the CRAC channel.[17] Its binding is thought to involve the conserved glutamic acid at position 107 (in rat Orai1, equivalent to E106 in human Orai1) and surrounding residues.[4]

Target Specificity and Off-Target Effects

While newer generations of CRAC channel inhibitors exhibit improved selectivity, off-target effects remain a consideration, particularly at higher concentrations.[9]

| Inhibitor | Known Off-Targets | Notes | Reference(s) |

| Synta66 | ORAI2, ORAI3 | Can potentiate ORAI2 currents while having no effect on ORAI3.[18] | [18] |

| GSK-7975A | TRPV6 | Shows potent inhibition of the TRPV6 channel. | [12] |

| Non-selective cation channels | Can inhibit non-selective cation channels in aortic smooth muscle cells at higher concentrations. | [19] | |

| BTP2 (YM-58483) | ORAI2, ORAI3 | Effectively inhibits ORAI1 and ORAI2, but only partially inhibits ORAI3. | [15][18] |

| Ryanodine receptors (RYRs) | Can indirectly impair RYR function in skeletal muscle at higher concentrations. | [7] |

Experimental Protocols

The characterization of CRAC channel inhibitors relies on two primary experimental techniques: electrophysiology to directly measure the CRAC current (ICRAC) and fluorescence microscopy to monitor intracellular Ca²⁺ levels.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This "gold-standard" technique provides a direct measure of the electrical current flowing through CRAC channels.[9]

Methodology:

-

Cell Preparation: Plate cells (e.g., HEK293 cells overexpressing STIM1 and ORAI1, or RBL cells) on glass coverslips at a low density.[9]

-

Solutions:

-

External (Bath) Solution: Typically contains (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH. For isolating ICRAC, a solution with 20 mM CaCl₂ as the primary charge carrier can be used.[9]

-

Internal (Pipette) Solution: To induce passive store depletion and activate ICRAC, the pipette solution should contain a high concentration of a Ca²⁺ chelator. A typical solution contains (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.[2]

-

-

Recording:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration. This allows the internal solution to dialyze the cell, chelating intracellular Ca²⁺ and leading to the passive depletion of ER stores.[9]

-

Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps or steps (e.g., from +100 mV to -100 mV) to elicit the characteristic inwardly rectifying ICRAC. The current will develop over several minutes as the stores deplete.[9]

-

-

Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of the CRAC channel inhibitor to measure its effect on the channel current.[9]

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method uses fluorescent Ca²⁺ indicators to monitor changes in intracellular Ca²⁺ concentration in a population of cells.[17]

Methodology:

-

Cell Preparation and Dye Loading:

-

Seed cells on a glass-bottom dish suitable for microscopy.[9]

-

Wash the cells with a Ca²⁺-free physiological saline solution (e.g., Hanks' Balanced Salt Solution).[9]

-

Load the cells with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at room temperature.[9][20]

-

-

Measurement of SOCE:

-

Wash the cells to remove excess dye and place them in a Ca²⁺-free saline solution.[9]

-

Establish a baseline fluorescence reading.

-

Deplete the ER Ca²⁺ stores by applying an agent such as thapsigargin (B1683126) (a SERCA pump inhibitor) or a Ca²⁺ ionophore (e.g., ionomycin) in the Ca²⁺-free solution. This will cause a transient increase in cytosolic Ca²⁺ as it is released from the ER.[9]

-

Once the cytosolic Ca²⁺ level has returned to near baseline, reintroduce a solution containing extracellular Ca²⁺ (e.g., 2 mM). The subsequent rise in intracellular Ca²⁺ represents SOCE.[9]

-

-

Inhibitor Treatment: To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of the compound for a specified time before initiating the SOCE protocol. Compare the magnitude of SOCE in the presence and absence of the inhibitor.[8]

Visualizations

Signaling Pathway

References

- 1. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Orai Pore Opening Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GSK-7975A, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brainvta.tech [brainvta.tech]

The Impact of CRAC Channel Inhibitors on STIM-Orai Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a fundamental and ubiquitous signaling mechanism in a multitude of cell types, governing a wide array of physiological processes ranging from gene expression and proliferation to immune responses. The primary molecular players orchestrating this pathway are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit of the Calcium Release-Activated Calcium (CRAC) channel in the plasma membrane. The precise and dynamic interaction between STIM1 and Orai1 is the central event that gates calcium influx. Consequently, this interaction has emerged as a critical target for therapeutic intervention in various pathologies, including autoimmune diseases, allergic reactions, and certain cancers.

This technical guide provides an in-depth examination of the effect of a representative CRAC channel inhibitor on the STIM-Orai interaction. For the purpose of this guide, we will focus on a class of inhibitors that act downstream of the initial STIM1-Orai1 coupling, exemplified by compounds such as GSK-7975A and GSK-5503A, to which we will refer to conceptually as "CRAC channel inhibitor-1". We will delve into the molecular choreography of STIM-Orai signaling, the mechanism of inhibition, present quantitative data on inhibitor effects, and provide detailed experimental protocols for studying this crucial protein-protein interaction.

The STIM-Orai Signaling Pathway

The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the ER stores.[1][2] This process can be summarized as follows:

-

ER Calcium Sensing: In resting cells, STIM1 is distributed throughout the ER membrane and its luminal EF-hand domain is bound to Ca2+.[1][2][3]

-

STIM1 Oligomerization and Relocation: Upon depletion of ER Ca2+, STIM1 undergoes a conformational change, leading to its oligomerization.[1][2][3][4][5][6] These STIM1 oligomers then translocate to ER-plasma membrane (PM) junctions.[1][2][3][7][8]

-

Puncta Formation: At these junctions, STIM1 accumulates into discrete clusters or "puncta," which are observable by advanced microscopy techniques.[7][9][10][11][12]

-

STIM1-Orai1 Interaction: Orai1 channels, which are present in the plasma membrane, are recruited to these puncta where they directly interact with the C-terminal domain of STIM1, specifically the STIM-Orai activating region (SOAR) or CRAC activation domain (CAD).[3][8][13][14][15][16]

-

CRAC Channel Gating: This direct physical coupling between STIM1 and Orai1 induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca2+ into the cell.[2][17][18][19]

Mechanism of Action of this compound

This compound represents a class of inhibitors that do not interfere with the initial steps of the signaling cascade. FRET experiments have indicated that these compounds do not affect STIM1-STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[20] Instead, they act downstream of this interaction, likely by binding to the Orai1 channel and inducing an allosteric change that prevents channel opening or ion permeation, even when STIM1 is bound.[20] This mechanism suggests that the inhibitor targets the pore region of the Orai1 channel or a site that allosterically modulates the channel's gate. The inhibitory effect is often characterized by a slow onset and limited reversibility upon washout.[20]

Quantitative Data on Inhibitor Effects

The efficacy of CRAC channel inhibitors is typically quantified through various biophysical and cell-based assays. The following table summarizes key quantitative parameters for representative downstream CRAC channel inhibitors.

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 (Orai1) | ~4 µM | HEK293 | Whole-cell patch clamp | [20] |

| IC50 (Orai3) | ~4 µM | HEK293 | Whole-cell patch clamp | [20] |

| Effect on STIM1 Oligomerization | No significant effect | HEK293 | FRET Microscopy | [20] |

| Effect on STIM1-Orai1 Coupling | No significant effect | HEK293 | FRET Microscopy | [20] |

| Inhibition Onset (t1/2) | ~25 seconds (slower than La3+) | HEK293 | Whole-cell patch clamp | [20] |

| Reversibility | Almost no recovery upon washout | HEK293 | Whole-cell patch clamp | [20] |

Detailed Experimental Protocols

Förster Resonance Energy Transfer (FRET) Microscopy to Monitor STIM1-Orai1 Interaction

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.[17][21][22] By tagging STIM1 and Orai1 with a donor and an acceptor fluorophore, respectively, their interaction can be quantified by measuring the energy transfer between the fluorophores.

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are plated on glass-bottom dishes suitable for microscopy.

-

Co-transfect cells with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP or YFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP or mCherry) using a suitable transfection reagent.[17] An empty vector can be used as a control.

-

-

Image Acquisition:

-

Mount the dish on an inverted microscope equipped for live-cell imaging and FRET analysis.

-

Maintain cells in a physiological buffer (e.g., Ringer's solution).

-

Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.

-

Establish a baseline fluorescence in resting cells.

-

-

Induction of STIM1-Orai1 Interaction:

-

Induce ER store depletion by adding a SERCA pump inhibitor such as thapsigargin (B1683126) (1-2 µM) or cyclopiazonic acid (CPA) to the imaging buffer.[22]

-

Acquire images at regular intervals to monitor the change in FRET signal over time.

-

-

Application of Inhibitor:

-

Once a stable FRET signal is established post-store depletion, add the this compound at the desired concentration.

-

Continue to acquire images to determine if the inhibitor disrupts the STIM1-Orai1 interaction (i.e., causes a decrease in the FRET signal).

-

-

Data Analysis:

-

Correct images for background fluorescence and spectral bleed-through.

-

Calculate the normalized FRET (NFRET) or apparent FRET efficiency (Eapp) for each cell over time.[17]

-

Compare the FRET signal before and after inhibitor addition to quantify its effect on the STIM1-Orai1 complex.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy for Visualizing STIM1 Puncta Formation

TIRF microscopy selectively illuminates a thin section of the cell near the coverslip (~100 nm), making it ideal for visualizing events at the plasma membrane, such as the formation of STIM1 puncta.[7][9][11]

Methodology:

-

Cell Preparation:

-

Microscopy Setup:

-

Use a TIRF microscope equipped with the appropriate lasers for excitation of the chosen fluorophore.

-

Ensure proper alignment to achieve total internal reflection.

-

-

Imaging Protocol:

-

Inhibitor Treatment:

-

To test the effect of an inhibitor on puncta formation, pre-incubate the cells with the inhibitor before store depletion.

-

Alternatively, add the inhibitor after puncta have formed to see if it causes their dispersal.

-

-

Data Analysis:

-

Quantify the number, size, and intensity of STIM1 puncta per cell using image analysis software (e.g., ImageJ/Fiji).

-

Compare these parameters between control and inhibitor-treated cells.

-

Co-immunoprecipitation (Co-IP) to Detect Endogenous STIM1-Orai1 Interaction

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., HEK293 or Jurkat T-cells) to a high density.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-STIM1) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against the prey protein (e.g., anti-Orai1) to detect its presence in the immunoprecipitated complex.

-

Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

As a control, probe a separate blot with the anti-STIM1 antibody to confirm the successful immunoprecipitation of the bait protein.

-

Conclusion

The interaction between STIM1 and Orai1 is the cornerstone of store-operated calcium entry, making it a highly attractive target for pharmacological modulation. A thorough understanding of the mechanism of action of inhibitors targeting this pathway is crucial for the development of novel therapeutics. This guide has provided a detailed overview of the STIM-Orai signaling axis, the mode of action of a representative downstream inhibitor, and comprehensive protocols for key experimental techniques used to interrogate this interaction. The combination of quantitative biophysical measurements and detailed cellular imaging provides a robust framework for characterizing the efficacy and mechanism of novel CRAC channel modulators, paving the way for the development of next-generation therapies for a host of human diseases.

References

- 1. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Oligomerization of STIM1 couples ER calcium depletion to CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Ca2+ store depletion causes STIM1 to accumulate in ER regions closely associated with the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. More Than Just Simple Interaction between STIM and Orai Proteins: CRAC Channel Function Enabled by a Network of Interactions with Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of STIM and Orai complexes: puncta and distal caps - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Induces Stromal Interaction Molecule 1 (STIM1) Puncta but neither Orai1 Protein Clustering nor Store-operated Ca2+ Entry (SOCE) in Islet Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. STIM-ORAI interactions that control the CRAC channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The C- and N-terminal STIM1 binding sites on Orai1 are required for both trapping and gating CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STIM and Orai: Dynamic Intermembrane Coupling to Control Cellular Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational Changes in the Orai1 C-Terminus Evoked by STIM1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conformational Changes in the Orai1 C-Terminus Evoked by STIM1 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fine tuning ICRAC: the interactions of STIM-1 and Orai - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Role of CRAC Channel Inhibitors in Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a vast array of cell types, governing a multitude of physiological processes ranging from gene expression and proliferation to immune responses. The calcium release-activated calcium (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological, inflammatory, and oncological disorders. This technical guide provides an in-depth overview of CRAC channel inhibitors, their mechanism of action in modulating SOCE, quantitative data on their efficacy, and detailed protocols for key experiments to investigate their impact on cellular function.

Introduction to Store-Operated Calcium Entry (SOCE) and CRAC Channels

Store-operated calcium entry is a cellular process initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This depletion is sensed by the stromal interaction molecule 1 (STIM1), a transmembrane protein primarily located in the ER membrane.[3][4] Upon sensing a drop in ER Ca²⁺ levels, STIM1 undergoes conformational changes, oligomerizes, and translocates to regions of the ER in close proximity to the plasma membrane.[2][4] At these ER-plasma membrane junctions, STIM1 interacts with and activates Orai1, the pore-forming subunit of the CRAC channel.[3][5] The subsequent influx of extracellular Ca²⁺ through the activated CRAC channels leads to a sustained increase in intracellular Ca²⁺ concentration.[1][5] This rise in cytosolic Ca²⁺ is a versatile second messenger that triggers a wide range of downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a critical driver of T-cell activation and cytokine production.[6]

CRAC channels are highly selective for Ca²⁺ and have a very low conductance.[1] Dysregulation of CRAC channel activity has been implicated in a variety of diseases, including immunodeficiency, autoimmune disorders, and certain cancers, making them a prime target for therapeutic intervention.[1][5][6]

Mechanism of Action of CRAC Channel Inhibitors

CRAC channel inhibitors are small molecules that block the influx of Ca²⁺ through the Orai1 pore, thereby attenuating SOCE and subsequent downstream signaling.[5][6] These inhibitors can act through various mechanisms. Some may directly bind to the Orai1 protein, either within the pore to occlude ion passage or at an allosteric site to induce a non-conductive state.[5][7] Others might interfere with the crucial interaction between STIM1 and Orai1, preventing the activation of the channel.[1] However, many of the well-characterized inhibitors, such as the GSK compounds, appear to act downstream of STIM1 oligomerization and its coupling with Orai1, suggesting a direct effect on the Orai channel itself.[7] By inhibiting CRAC channels, these compounds can effectively dampen pathological cellular responses that are dependent on sustained Ca²⁺ signaling, such as the overactive immune responses seen in autoimmune diseases.[6]

Quantitative Data on CRAC Channel Inhibitors

The potency of CRAC channel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the CRAC channel-mediated Ca²⁺ influx by 50%. The following table summarizes the IC50 values for several commonly studied CRAC channel inhibitors.

| Inhibitor | IC50 Value | Cell Type | Assay Method | Reference |

| BTP2 (YM-58483) | ~10 nM | Human T cells | Electrophysiology (Icrac) | [1] |

| 100 nM | Jurkat T cells | Ca²⁺ influx | [1] | |

| Synta 66 | 1.4 µM | RBL cells | Electrophysiology (Icrac) | [1] |

| ~3 µM | [8] | |||

| GSK-5498A | ~1 µM | HEK cells (STIM1/ORAI1) | Electrophysiology (Icrac) | [1] |

| GSK-7975A | ~4 µM | HEK cells (STIM1/Orai1) | Electrophysiology (Icrac) | [7] |

| 0.8 ± 0.1 µM | RBL cells | Ca²⁺ influx | [7] | |

| RO2959 | ~400 nM | RBL-2H3 cells | Electrophysiology (Icrac) | [1] |

| 25 nM | SOCE mediated by Orai1/Stim1 | [3] | ||

| SKF-96365 | 12 µM | Jurkat T cells | Electrophysiology (Icrac) | [1] |

| Compound 1 | 0.38 µmol/L | Ca²⁺ influx (O1S1 channel) | [8] | |

| ~0.2 µmol/L | MSS cells | Ca²⁺ influx | [8] |

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Ratiometric Fluorescence Imaging

This protocol describes the use of the ratiometric Ca²⁺ indicator Fura-2 to measure SOCE in adherent cells.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

-

Thapsigargin (SERCA pump inhibitor)

-

CRAC channel inhibitor of interest

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and an emission filter around 510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency. For suspension cells, coat the glass with poly-L-lysine to facilitate attachment.[9]

-

Dye Loading:

-

Washing: Wash the cells 2-3 times with HBSS to remove extracellular Fura-2 AM and allow for the de-esterification of the dye within the cells.[9]

-

Baseline Measurement:

-

Store Depletion:

-

Switch the perfusion to Ca²⁺-free HBSS containing a SERCA pump inhibitor, such as 2 µM thapsigargin, to deplete the ER Ca²⁺ stores.[11] This will cause a transient increase in intracellular Ca²⁺ due to leakage from the ER.

-

Continue recording until the fluorescence ratio returns to a stable baseline.

-

-

Ca²⁺ Re-addition:

-

Reintroduce HBSS containing 2 mM Ca²⁺.[10] The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.

-

-

Inhibitor Treatment: To test the effect of a CRAC channel inhibitor, pre-incubate the cells with the desired concentration of the inhibitor for an appropriate time before starting the experiment and include the inhibitor in all solutions throughout the experiment.

-

Data Analysis: The magnitude of SOCE can be quantified by measuring the peak amplitude of the Ca²⁺ signal upon re-addition of extracellular Ca²⁺ or by calculating the area under the curve.[9] Compare the SOCE in control cells versus inhibitor-treated cells to determine the inhibitory effect.

Electrophysiological Measurement of CRAC Current (Icrac) using Whole-Cell Patch-Clamp

This protocol provides a method to directly measure the electrical current flowing through CRAC channels.

Materials:

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4).

-

Internal (pipette) solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2). Store depletion can be induced by including a high concentration of a Ca²⁺ chelator like BAPTA or EGTA in the internal solution.[12]

Procedure:

-

Cell Preparation: Plate cells on small glass coverslips suitable for the recording chamber.

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the plasma membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

-

Record Icrac:

-

Clamp the cell membrane potential at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2 seconds to elicit the current.

-

The inwardly rectifying current that develops over several minutes as the intracellular Ca²⁺ is chelated by the BAPTA in the pipette solution is the CRAC current (Icrac).

-

-

Inhibitor Application: Once a stable Icrac is established, perfuse the recording chamber with the external solution containing the CRAC channel inhibitor at the desired concentration.

-

Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to quantify the degree of inhibition.

Visualizations

Signaling Pathway of Store-Operated Calcium Entry

Caption: The signaling cascade of store-operated calcium entry (SOCE) and the point of intervention for CRAC channel inhibitors.

Experimental Workflow for Measuring SOCE with Fura-2

Caption: A step-by-step workflow for the Fura-2 based measurement of store-operated calcium entry.

Logical Relationship of CRAC Channel Components and Inhibitors

Caption: The functional relationship between the core components of the CRAC channel and the action of its inhibitors.

References

- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20180235959A1 - Use of crac channel inhibitors for the treatment of stroke and traumatic brain injury - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are CRAC inhibitors and how do they work? [synapse.patsnap.com]

- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to CRAC Channel Inhibitor-1 for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Release-Activated Calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a crucial role in the activation and function of immune cells, particularly T lymphocytes. Dysregulation of CRAC channel activity is implicated in the pathogenesis of numerous autoimmune diseases. This has led to the development of targeted inhibitors to modulate their function. This technical guide focuses on "CRAC channel inhibitor-1," a designation for a novel ORAI1-specific chemotype, providing a comprehensive overview of its mechanism of action, methodologies for its study, and its potential application in autoimmune disease research. The information presented herein is synthesized from publicly available data and is intended to serve as a foundational resource for researchers in the field.

Introduction to CRAC Channels and Their Role in Autoimmunity

CRAC channels are highly calcium-selective ion channels primarily composed of two key proteins: the stromal interaction molecule (STIM) located in the endoplasmic reticulum (ER) and the Orai protein, which forms the channel pore in the plasma membrane. In T lymphocytes, the engagement of the T-cell receptor (TCR) triggers the depletion of ER calcium stores. This is sensed by STIM proteins, which then translocate to the plasma membrane to interact with and activate Orai channels. The subsequent influx of extracellular calcium, known as store-operated calcium entry (SOCE), is a critical event that initiates a signaling cascade leading to T-cell activation, proliferation, and the production of pro-inflammatory cytokines.[1][2]

In autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, the over-activation of T cells contributes to chronic inflammation and tissue damage.[1] By blocking the CRAC channel-mediated calcium influx, inhibitors can effectively dampen this aberrant immune response, making them a promising therapeutic strategy.[1][2]

This compound: A Novel ORAI1-Specific Chemotype

"this compound" is an inhibitor that targets the ORAI1 protein component of the CRAC channel.[2] It represents a novel chemical scaffold that holds potential for the development of more refined and selective CRAC channel inhibitors.[2] While detailed public data on a specific compound universally designated as "this compound" is limited, the IUPHAR/BPS Guide to PHARMACOLOGY references a key study by Derler et al. (2013) in relation to this inhibitor type, which extensively characterizes the properties of selective CRAC channel blockers. This guide will draw upon the principles and methodologies described in such seminal works to provide a practical framework for studying ORAI1-targeted inhibitors.

Mechanism of Action

This compound exerts its effect by directly or allosterically binding to the ORAI1 subunit of the CRAC channel. This interaction prevents the influx of calcium into the cell following the depletion of intracellular calcium stores. By inhibiting SOCE, the downstream signaling pathways that are dependent on sustained intracellular calcium elevation are disrupted. This ultimately leads to a reduction in the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT), which is crucial for the expression of key pro-inflammatory cytokines like Interleukin-2 (IL-2).[3][4]

Signaling Pathway of T-Cell Activation and CRAC Channel Inhibition

The following diagram illustrates the central role of CRAC channels in T-cell activation and the point of intervention for this compound.

Caption: T-Cell activation pathway and the inhibitory action of this compound.

Quantitative Data on CRAC Channel Inhibitors

The following table summarizes representative quantitative data for well-characterized, selective CRAC channel inhibitors, which can serve as a benchmark for evaluating novel compounds like this compound.

| Inhibitor | Target | Assay | Cell Type | IC₅₀ | Reference |

| GSK-7975A | ORAI1/ORAI3 | ICRAC | HEK293 cells expressing STIM1/ORAI1 or STIM1/ORAI3 | ~4 µM | [5][6] |

| ORAI1 | Thapsigargin-induced Ca²⁺ entry | RBL-2H3 cells | 0.8 ± 0.1 µM | [7] | |

| GSK-5503A | ORAI1/ORAI3 | ICRAC | HEK293 cells expressing STIM1/ORAI1 or STIM1/ORAI3 | ~4 µM | [5][6] |

| YM-58483 (BTP2) | CRAC channels | Thapsigargin-induced Ca²⁺ influx | Jurkat T cells | 100 nM | |

| Synta66 | ORAI1 | ICRAC | RBL cells | 1.4 µM | |

| Zegocractin (CM-4620) | ORAI1/STIM1 | Not Specified | Not Specified | 119 nM | |

| ORAI2/STIM1 | Not Specified | Not Specified | 895 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRAC channel inhibitors. Below are protocols for key experiments.

Calcium Influx Assay (Fluorometric)

This assay measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium add-back.

Objective: To determine the inhibitory effect of a compound on store-operated calcium entry.

Materials:

-

Cells (e.g., Jurkat T cells, primary T cells, or HEK293 cells stably expressing STIM1 and ORAI1)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBS) with and without CaCl₂

-

Thapsigargin (B1683126) (TG) or other SERCA pump inhibitor

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Preparation: Seed cells in a 96-well plate and allow them to adhere if necessary.

-

Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with Ca²⁺-free HBS to remove extracellular dye.

-

Compound Incubation: Add Ca²⁺-free HBS containing the desired concentration of this compound or vehicle control to the cells and incubate for 10-30 minutes.

-

Store Depletion: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add thapsigargin (e.g., 1-2 µM) to deplete ER calcium stores. This will cause a transient increase in intracellular calcium.

-

Calcium Add-back: Once the fluorescence signal has returned to a stable baseline, add HBS containing CaCl₂ (final concentration 1-2 mM) to initiate SOCE.

-

Data Acquisition: Record the fluorescence intensity over time. The second rise in fluorescence after calcium add-back represents SOCE.

-

Analysis: Calculate the extent of SOCE inhibition by comparing the peak fluorescence or the area under the curve in inhibitor-treated wells to vehicle-treated wells. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

T-Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of T cells following activation.

Objective: To measure the anti-proliferative activity of the CRAC channel inhibitor.

Materials:

-

Primary T cells or a T-cell line (e.g., Jurkat)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))

-

Cell proliferation reagent (e.g., CFSE, BrdU, or MTS/WST-1)

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

Protocol:

-

Cell Staining (for CFSE): If using CFSE, label the T cells according to the manufacturer's protocol before stimulation.

-

Cell Plating: Plate the T cells in a 96-well plate.

-

Inhibitor Treatment: Add serial dilutions of this compound to the wells.

-

T-Cell Activation: Add the T-cell activation stimuli to the wells.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Proliferation Measurement:

-

CFSE: Analyze the dilution of CFSE fluorescence by flow cytometry.

-

BrdU: Add BrdU to the culture for the final few hours, then perform an ELISA-based assay to detect incorporated BrdU.

-

MTS/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

-

-

Analysis: Quantify the inhibition of proliferation relative to the vehicle control and determine the IC₅₀.

Cytokine Release Assay (ELISA)

This assay measures the production of key cytokines, such as IL-2, from activated T cells.

Objective: To quantify the effect of the inhibitor on cytokine secretion.

Protocol:

-